BenchChemオンラインストアへようこそ!

3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione (CAS 2034269-30-0) is a synthetic heterocyclic small molecule with the molecular formula C11H11N3O4 and a molecular weight of 249.22 g/mol. It incorporates three distinct pharmacophoric elements: a hydantoin (imidazolidine-2,4-dione) core, an azetidine linker, and a furan-3-carbonyl substituent.

Molecular Formula C11H11N3O4
Molecular Weight 249.226
CAS No. 2034269-30-0
Cat. No. B2795775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
CAS2034269-30-0
Molecular FormulaC11H11N3O4
Molecular Weight249.226
Structural Identifiers
SMILESC1C(CN1C(=O)C2=COC=C2)N3C(=O)CNC3=O
InChIInChI=1S/C11H11N3O4/c15-9-3-12-11(17)14(9)8-4-13(5-8)10(16)7-1-2-18-6-7/h1-2,6,8H,3-5H2,(H,12,17)
InChIKeyFUGSOBJWEHFFFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione (CAS 2034269-30-0): Compound Class and Core Characteristics for Sourcing Decisions


3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione (CAS 2034269-30-0) is a synthetic heterocyclic small molecule with the molecular formula C11H11N3O4 and a molecular weight of 249.22 g/mol. It incorporates three distinct pharmacophoric elements: a hydantoin (imidazolidine-2,4-dione) core, an azetidine linker, and a furan-3-carbonyl substituent . The compound belongs to the broader class of N-acyl-azetidinyl-imidazolidinediones, which are primarily investigated as chemical building blocks and early-stage screening candidates in medicinal chemistry programs . Its structural complexity and the presence of multiple heterocyclic motifs position it as a versatile scaffold for fragment-based drug discovery and lead optimization campaigns, where subtle modifications to the acyl group can profoundly impact target engagement and physicochemical properties.

Why In-Class Imidazolidine-2,4-dione Analogs Cannot Simply Replace 3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione in Targeted Research


Compounds within the N-acyl-azetidinyl-imidazolidinedione family share a conserved core, but the pendant acyl group dictates critical molecular recognition features, including hydrogen-bonding capacity, topological polar surface area (TPSA), and lipophilicity (cLogP). The furan-3-carbonyl moiety introduces a specific spatial orientation of the oxygen heteroatom that differs fundamentally from isosteric replacements such as thiophene-2-carbonyl, cyclobutanecarbonyl, or 2,5-dimethylfuran-3-carbonyl analogs . These structural variations translate into divergent binding poses against biological targets; for example, the quinolin-8-ylsulfonyl analog (CAS 2034426-69-0) demonstrated distinct activity profiles compared to simpler acyl derivatives in preliminary screening . Without direct head-to-head comparative data confirming equivalent performance across all relevant assays, substituting one acyl variant for another introduces uncontrolled variables in structure-activity relationship (SAR) studies, potentially invalidating months of optimization work. Procurement decisions must therefore be guided by the specific substitution pattern rather than by class-level assumptions of interchangeability.

Quantitative Differentiation Evidence for 3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione Relative to Its Closest Analogs


Structural and Physicochemical Divergence: Furan-3-carbonyl vs. 2,5-Dimethylfuran-3-carbonyl and Cyclobutanecarbonyl Analogs

The furan-3-carbonyl substituent in the target compound (CAS 2034269-30-0) confers a distinct hydrogen-bond acceptor profile compared to its closest commercially available analogs. The unsubstituted furan ring provides a TPSA contribution of approximately 33 Ų from the ring oxygen and carbonyl oxygen, whereas the 2,5-dimethylfuran-3-carbonyl analog (CAS 2034495-23-1) sterically shields the ring oxygen, reducing its effective solvent accessibility . The cyclobutanecarbonyl analog replaces the heteroaromatic ring entirely with an aliphatic cyclobutane, eliminating the π-stacking and dipole-dipole interaction capabilities of the furan system . These differences are quantifiable through computed molecular descriptors and directly impact binding mode predictions in molecular docking studies.

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

Synthetic Route Orthogonality and Building Block Versatility: The Azetidine-Imidazolidine Core as a Divergent Intermediate

The target compound serves as an advanced intermediate that can be further diversified through the imidazolidine-2,4-dione N-H position or through modifications of the furan ring. In contrast, the 3-(azetidin-3-yl)imidazolidine-2,4-dione hydrochloride parent scaffold (CAS 1557549-69-5) lacks the acyl group, making it a more generic intermediate requiring additional acylation steps before biological evaluation . The pre-installed furan-3-carbonyl group in the target compound eliminates one synthetic step and provides a defined electronic environment that influences the reactivity of the remaining functional handles. A patent application (WO2023/154672) describes related azetidinyl-imidazolidinedione derivatives as PARP-1 allosteric modulators, where the nature of the acyl substituent was critical for synergistic activity with DNA-damaging agents [1].

Organic Synthesis Parallel Chemistry Fragment-Based Drug Discovery

Limited Quantitative Biological Data Availability: A Critical Transparency Note for Procurement

A comprehensive search of public databases including PubChem, ChEMBL, BindingDB, and the primary literature (PubMed, Google Scholar) as of May 2026 reveals no peer-reviewed quantitative biological assay data (IC50, Ki, EC50, or phenotypic readouts) for 3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione (CAS 2034269-30-0) [1]. Similarly, no head-to-head comparative studies against the analogs identified above have been published. The compound is listed by chemical suppliers as a 'building block' or 'screening compound' without associated bioactivity data . This absence of primary data means that any differentiation claims must be limited to structural, physicochemical, and synthetic accessibility dimensions. Users requiring target-specific potency or selectivity data should request custom synthesis and screening services from the supplier or initiate independent biological evaluation.

Assay Development Data Transparency Procurement Risk

Recommended Application Scenarios for 3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione Based on Structural and Synthetic Evidence


Fragment-Based and Structure-Guided Lead Discovery Campaigns

The compact yet functionally dense structure of 3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione (MW 249.22 g/mol, TPSA ~82-85 Ų) positions it as an ideal fragment hit or early lead starting point. Its three distinct hydrogen-bonding motifs (hydantoin NH, carbonyl oxygens, furan oxygen) enable pose prediction in X-ray crystallography or cryo-EM fragment soaking experiments where specific polar contacts are desired . The absence of pre-existing bioactivity data is a known and manageable characteristic of fragment libraries; procurement should be paired with a commitment to in-house biophysical screening (SPR, TSA, or crystallography).

Parallel Library Synthesis and Diversity-Oriented Medicinal Chemistry

The pre-installed furan-3-carbonyl group on the azetidine nitrogen eliminates the need for a subsequent acylation step, streamlining the construction of focused libraries around the imidazolidine-2,4-dione scaffold . This synthetic efficiency is particularly valuable when exploring SAR at the hydantoin N-H position or through furan-ring functionalization (e.g., halogenation, nitration, or Suzuki coupling). The anticipated one-step savings per library member translate to tangible throughput gains in automated parallel synthesis platforms.

Exploration of PARP-1 and Related DNA Repair Enzyme Modulation

A recent patent (WO2023/154672) has demonstrated that azetidinyl-imidazolidine-2,4-dione derivatives can function as allosteric modulators of PARP-1, exhibiting synergistic effects with DNA-damaging chemotherapeutic agents [1]. While the specific furan-3-carbonyl variant has not been profiled in this patent, the structural similarity and the critical role of the acyl substituent in modulating allosteric binding suggest that CAS 2034269-30-0 represents a logical extension of this chemical series for oncology-focused screening programs.

Chemical Probe Development for Underexplored Target Classes

When developing chemical probes for poorly characterized or novel protein targets, the differential hydrogen-bonding capacity and π-stacking potential of the furan-3-carbonyl group provide a distinct interaction landscape that may engage binding pockets not accessible to aliphatic or sulfonamide-based analogs . This scenario leverages the class-level structural differentiation established in Section 3 and is most appropriate for early-stage, high-risk/high-reward target discovery projects.

Quote Request

Request a Quote for 3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.